molecular formula C12H9NO B8755114 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE CAS No. 5333-06-2

1-HYDROXY-3-METHYL-2-NAPHTHONITRILE

Cat. No.: B8755114
CAS No.: 5333-06-2
M. Wt: 183.21 g/mol
InChI Key: MNBIYILUYGJHFP-UHFFFAOYSA-N
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Description

1-HYDROXY-3-METHYL-2-NAPHTHONITRILE is a chemical compound with the molecular formula C12H9NO. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group, a methyl group, and a nitrile group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE typically involves the nitration of 1-methylnaphthalene followed by reduction and subsequent hydroxylation. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using catalytic hydrogenation or other reducing agents such as iron powder in the presence of hydrochloric acid. Finally, the hydroxylation is performed using reagents like sodium hydroxide or potassium hydroxide under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-HYDROXY-3-METHYL-2-NAPHTHONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activities. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

  • 1-Hydroxy-2-methylnaphthalene-3-carbonitrile
  • 1-Hydroxy-4-methylnaphthalene-2-carbonitrile
  • 1-Hydroxy-3-ethylnaphthalene-2-carbonitrile

Comparison: 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activityFor instance, the position of the hydroxyl and nitrile groups can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Properties

CAS No.

5333-06-2

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

1-hydroxy-3-methylnaphthalene-2-carbonitrile

InChI

InChI=1S/C12H9NO/c1-8-6-9-4-2-3-5-10(9)12(14)11(8)7-13/h2-6,14H,1H3

InChI Key

MNBIYILUYGJHFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenyl-2-propanone (24.93 g, 0.178 mol) was combined with ethylcyanoacetate (19.8 mL, 0.180 mol), acetic acid (8.0 mL, 0.14 mol), ammonium acetate (2.82 g, 0.0370 mol) and 80 mL of benzene in a round bottom flask equipped with a Dean-Stark trap and condenser cooled by a chiller. The reaction was heated to 160° C. for 4 h. The mixture was removed from heat and the trap drained so that the mixture could be concentrated by distilling off excess (˜50 mL) benzene. The solution contained crude (E)-ethyl 2-cyano-3-methyl-4-phenylbut-2-enoate. The concentrated mixture was removed from heat and heat adjusted to 240° C. Acetamide (50.9483 g, 0.862 mol) was added, and a Claisen head attached to distill any ethanol resulting while the mixture was heated at 240° C. for 60-90 minutes. The mixture was cooled to ˜100° C., and poured into room temperature water to quench the reaction. A clumpy orange solid was formed, removed by filtration and triturated with ice cold absolute EtOH. The solid was filtered off and the process repeated 4 times to harvest additional material. The resulting product was a pale yellow fine powder (13.20 g, 36% yield). 1H-NMR: (300 MHz, DMSO-d6): δ 11.28 (s, 1H); 8.24 (d, J=8.4 Hz, 1H); 7.80 (d, J=8.0 Hz, 1H); 7.62-7.58 (m, 1H); 7.52-7.48 (m, 1H); 7.34 (s, 1H); 2.47 (s, 3H).
Quantity
24.93 g
Type
reactant
Reaction Step One
Quantity
19.8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
50.9483 g
Type
reactant
Reaction Step Two
Yield
36%

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